Comprehensive Technical Guide on tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate: Properties, Synthesis, and Applications in Drug Design
Comprehensive Technical Guide on tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate: Properties, Synthesis, and Applications in Drug Design
Executive Summary & Chemical Identity
tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate—frequently designated in peptide chemistry as Boc-D-Abu-NH₂ or Boc-(R)-2-aminobutanamide —is a highly specialized chiral building block. Featuring a D-configured α -aminobutyric acid core, an N-terminal tert-butyloxycarbonyl (Boc) protecting group, and a C-terminal primary amide, this compound is a crucial asset in modern drug discovery. It is primarily utilized by medicinal chemists to engineer peptidomimetics and small-molecule therapeutics that require strict spatial arrangements and high resistance to enzymatic degradation[1].
Physicochemical Profiling
Understanding the baseline physicochemical properties of Boc-D-Abu-NH₂ is essential for predicting its behavior in solvent systems and biological assays. The C-terminal amidation neutralizes the native charge of the amino acid, significantly altering its solubility profile compared to the free acid.
| Property | Specification |
| IUPAC Name | tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate |
| Common Synonyms | Boc-D-Abu-NH₂, Boc-(R)-2-aminobutanamide |
| CAS Number | 1807941-72-5 |
| Molecular Formula | C₉H₁₈N₂O₃ |
| Molecular Weight | 202.25 g/mol |
| Stereochemistry | (1R) / D-enantiomer |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, MeOH, EtOAc; poorly soluble in H₂O |
| Storage Conditions | 2–8°C, desiccated, protected from light |
Mechanistic Role in Drug Design
The strategic incorporation of Boc-D-Abu-NH₂ into a therapeutic pipeline is driven by specific pharmacological causalities:
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Proteolytic Resistance via Chiral Mismatch: Endogenous proteases and peptidases have evolved to strictly recognize and cleave L-amino acid peptide bonds. By substituting an L-residue with a D-enantiomer (the 1R configuration), chemists create a steric and chiral mismatch at the enzyme's active site. This prevents nucleophilic attack on the scissile bond, dramatically extending the plasma half-life of the therapeutic agent[2].
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Side-Chain Dynamics: The ethyl side chain of aminobutyric acid (Abu) provides a highly specific hydrophobic profile. It is more lipophilic than alanine but lacks the severe steric bulk of valine or isoleucine, allowing for precise fine-tuning of receptor-ligand binding pockets without disrupting the secondary structure of the peptide[3].
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C-Terminal Amidation: The carbamoyl group (-C(=O)NH₂) removes the negative charge typically found at the C-terminus of a free amino acid. This modification increases the overall lipophilicity and cell membrane permeability of the molecule while perfectly mimicking the neutral hydrogen-bonding network of a continuous peptide backbone.
Pharmacological advantage of D-amino acid incorporation against proteolytic degradation.
Experimental Workflows: Synthesis & Validation
The synthesis of Boc-D-Abu-NH₂ from its corresponding free acid (Boc-D-Abu-OH) relies on standard peptide coupling chemistry. However, achieving high yield and preventing racemization requires a highly controlled, self-validating protocol.
Step-by-Step Methodology: EDC/HOBt-Mediated Amidation
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to facilitate the amidation.
Causality of Reagent Selection: EDC activates the carboxyl group to form an O-acylisourea intermediate. Left alone, this intermediate can undergo a side reaction to form an unreactive N-acylurea. HOBt acts as a superior nucleophile, rapidly intercepting the O-acylisourea to form an active OBt-ester. This OBt-ester is highly reactive toward amines but stable enough to prevent the formation of oxazolones, thereby completely suppressing racemization of the delicate (1R) chiral center.
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Activation: Dissolve 1.0 eq of Boc-D-Abu-OH in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert nitrogen atmosphere. Cool the reaction flask to 0°C using an ice bath. Add 1.2 eq of HOBt followed by 1.2 eq of EDC·HCl. Stir for 30 minutes to ensure complete formation of the active OBt-ester.
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Amidation: Add 2.0 eq of Ammonium Chloride (NH₄Cl) as the ammonia source, followed dropwise by 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
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Mechanism: DIPEA deprotonates the NH₄Cl in situ, releasing free ammonia which immediately executes a nucleophilic attack on the OBt-ester.
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Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via TLC (Hexane:EtOAc 1:1), using a Ninhydrin stain (requires brief heating to deprotect the Boc group for visualization).
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Self-Validating Workup: Dilute the mixture with EtOAc. The physicochemical properties of the reagents dictate the purification logic:
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Wash with 1M HCl (3x) : Protonates unreacted DIPEA and trace ammonia, dragging them into the aqueous layer.
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Wash with Saturated NaHCO₃ (3x) : Deprotonates unreacted Boc-D-Abu-OH and the acidic HOBt byproduct, moving them into the aqueous layer.
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Wash with Brine (1x) : Removes residual water from the organic layer.
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Result: Because the product (Boc-D-Abu-NH₂) is a neutral amide, it is the only species that remains in the organic layer.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield the pure white solid.
Synthetic workflow for Boc-D-Abu-NH2 via EDC/HOBt-mediated amidation.
Analytical Characterization Standards
To verify the integrity of the synthesized or procured Boc-D-Abu-NH₂, the following analytical parameters must be met:
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LC-MS (ESI+): Expected mass peaks at m/z 203.1 [M+H]⁺ and m/z 225.1 [M+Na]⁺. The loss of the Boc group (-100 Da) during ionization may result in a prominent fragment at m/z 103.1.
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Chiral HPLC: Essential to confirm the absence of the L-enantiomer (Boc-L-Abu-NH₂). Use a chiral stationary phase (e.g., Chiralpak AD-H) with a Hexane/Isopropanol mobile phase. Enantiomeric excess (ee) should be >99%.
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¹H NMR (CDCl₃, 400 MHz): Key diagnostic peaks include the large singlet at ~1.45 ppm (9H, Boc tert-butyl group), a multiplet around 1.6-1.9 ppm (2H, ethyl CH₂), a triplet at ~0.95 ppm (3H, ethyl CH₃), and broad singlets between 5.5-6.5 ppm corresponding to the primary amide (NH₂) and carbamate (NH) protons.
References
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Hangzhou Keying Stock - Chemical Inventory and CAS Registry for tert-butyl N-(1R)-1-carbamoylpropylcarbamate (1807941-72-5). Available at:[Link]
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National Institutes of Health (PMC) - Recent Advances in the Development of Therapeutic Peptides. Discusses the role of D-amino acids in improving proteolytic stability. Available at:[Link]
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Journal of Medicinal Chemistry (ACS Publications) - Design of Proteolytic-Resistant Antifungal Peptides by Utilizing Minimum d-Amino Acid Ratios. Details the mechanistic resistance to endogenous peptidases. Available at: [Link]
